2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
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Overview
Description
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organic compound that features a pyrazine ring substituted with an ethyl group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a pyrazine derivative. One common method is the palladium-catalyzed borylation of 2-ethyl-5-bromopyrazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products
Oxidation: 2-Ethyl-5-pyrazinylboronic acid.
Reduction: 2-Ethyl-5-dihydropyrazine.
Substitution: Various aryl or vinyl-substituted pyrazine derivatives.
Scientific Research Applications
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and properties compared to other boronic esters. Its ethyl group and pyrazine ring make it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Properties
Molecular Formula |
C12H19BN2O2 |
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Molecular Weight |
234.10 g/mol |
IUPAC Name |
2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C12H19BN2O2/c1-6-9-7-15-10(8-14-9)13-16-11(2,3)12(4,5)17-13/h7-8H,6H2,1-5H3 |
InChI Key |
CIGXLZKYBFTWRQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)CC |
Origin of Product |
United States |
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